![molecular formula C16H26N4O B12893241 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide CAS No. 57944-43-1](/img/structure/B12893241.png)
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide is a compound that features a pyrrolidine ring, a pyridine ring, and an amide linkageThe pyrrolidine ring is known for its biological activity and is often used in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common method involves the reaction of 2-aminopyridine with an appropriate bromoketone to form the pyridine ring . The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and its functionalization can be achieved through various synthetic strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free conditions and mild reaction environments is often preferred to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one: Similar structure but lacks the amide linkage.
N-(pyridin-2-yl)amides: Similar functional groups but different overall structure.
Uniqueness
6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an amide linkage. This combination provides a unique set of chemical and biological properties that can be exploited for various applications .
Properties
CAS No. |
57944-43-1 |
|---|---|
Molecular Formula |
C16H26N4O |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
6-amino-N-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C16H26N4O/c1-20-11-5-6-14(20)13-8-9-15(18-12-13)19-16(21)7-3-2-4-10-17/h8-9,12,14H,2-7,10-11,17H2,1H3,(H,18,19,21) |
InChI Key |
LZWWDMOUJQUQNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)NC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


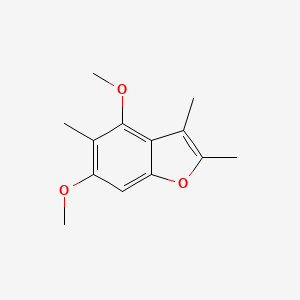
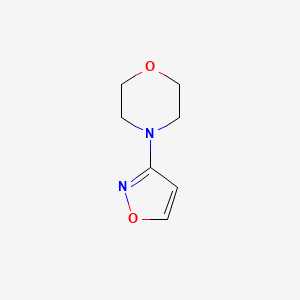

![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
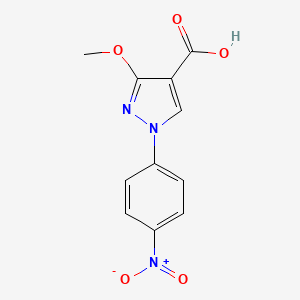
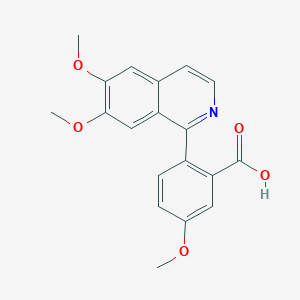

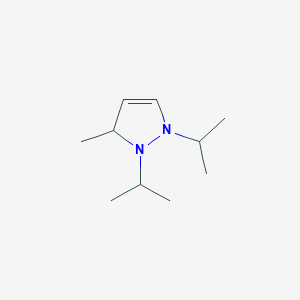
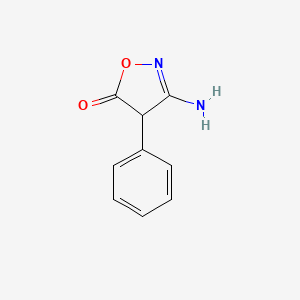
![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
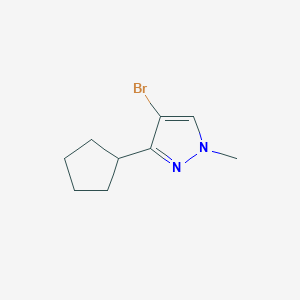
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)

